1-Ethyl-4-(4-iodophenyl)-1H-pyrazole
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Overview
Description
1-Ethyl-4-(4-iodophenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of an iodine atom in the phenyl ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-(4-iodophenyl)-1H-pyrazole typically involves the reaction of 4-iodophenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring. The reaction conditions often include the use of a strong acid like hydrochloric acid or sulfuric acid as a catalyst, and the reaction is usually carried out at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-(4-iodophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The iodine atom makes the compound suitable for coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiourea, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Ethyl-4-(4-iodophenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used to study the biological activity of pyrazole derivatives, which are known to have various pharmacological properties.
Medicine: Pyrazole derivatives, including this compound, are investigated for their potential as therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(4-iodophenyl)-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-4-(4-bromophenyl)-1H-pyrazole
- 1-Ethyl-4-(4-chlorophenyl)-1H-pyrazole
- 1-Ethyl-4-(4-fluorophenyl)-1H-pyrazole
Uniqueness
1-Ethyl-4-(4-iodophenyl)-1H-pyrazole is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its halogenated analogs. The iodine atom is larger and more polarizable than other halogens, which can influence the compound’s reactivity and interactions with other molecules. This makes it particularly useful in applications where halogen bonding or specific reactivity is desired.
Properties
Molecular Formula |
C11H11IN2 |
---|---|
Molecular Weight |
298.12 g/mol |
IUPAC Name |
1-ethyl-4-(4-iodophenyl)pyrazole |
InChI |
InChI=1S/C11H11IN2/c1-2-14-8-10(7-13-14)9-3-5-11(12)6-4-9/h3-8H,2H2,1H3 |
InChI Key |
NYOVXHPWJOFTJK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2=CC=C(C=C2)I |
Origin of Product |
United States |
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